molecular formula C8H3Br2NO2 B1301140 5,7-dibromo-1H-indole-2,3-dione CAS No. 6374-91-0

5,7-dibromo-1H-indole-2,3-dione

Cat. No.: B1301140
CAS No.: 6374-91-0
M. Wt: 304.92 g/mol
InChI Key: QCTZEHIRXZGGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-1H-indole-2,3-dione: is an organic compound with the molecular formula C8H3Br2NO2 . It is a derivative of indole, characterized by the presence of two bromine atoms at the 5 and 7 positions and a dione group at the 2 and 3 positions. This compound is known for its red to dark brown powdery appearance and is used in various chemical applications .

Biochemical Analysis

Biochemical Properties

5,7-Dibromo-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often leads to changes in their conformation and activity, which can influence various cellular processes . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in altered gene expression and changes in cellular metabolism . Furthermore, this compound can affect cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cellular metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at very high doses, including tissue damage and impaired organ function. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to reduced energy production and altered cellular metabolism. Additionally, this compound can affect the synthesis and degradation of other metabolites, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially localized in the mitochondria, where it can exert its effects on cellular metabolism and energy production.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence energy production and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dibromo-1H-indole-2,3-dione can be synthesized through the bromination of isatin (1H-indole-2,3-dione). The reaction typically involves the use of bromine or a bromine source in an acidic medium. The process is carried out under controlled temperature conditions to ensure selective bromination at the 5 and 7 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Dibromo-1H-indole-2,3-dione is used as a building block in the synthesis of various organic compounds, including dyes and pigments. It serves as an intermediate in the preparation of more complex indole derivatives .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for various applications .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-2,3-dione
  • 7-Bromo-1H-indole-2,3-dione
  • 5,7-Dichloro-1H-indole-2,3-dione
  • 5,7-Difluoro-1H-indole-2,3-dione

Comparison: 5,7-Dibromo-1H-indole-2,3-dione is unique due to the presence of two bromine atoms, which impart distinct chemical and physical properties. Compared to its chloro and fluoro analogs, the bromine atoms provide different reactivity and stability profiles, making it suitable for specific applications .

Properties

IUPAC Name

5,7-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTZEHIRXZGGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365226
Record name 5,7-dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-91-0
Record name 5,7-Dibromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6374-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6374-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dibromo-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5,7-dibromo-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
5,7-dibromo-1H-indole-2,3-dione
Reactant of Route 4
5,7-dibromo-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
5,7-dibromo-1H-indole-2,3-dione
Reactant of Route 6
5,7-dibromo-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.